methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylate
Description
Methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylate is a benzimidazole derivative featuring a trifluoromethyl (-CF₃) substituent at position 2 of the benzimidazole core. The compound is further functionalized with a propanoyl-amino linker and a methyl benzoate group (Figure 1). Its synthesis likely involves cyclocondensation of 1,2-phenylenediamine derivatives with trifluoroacetic acid (TFA) under acidic reflux conditions, a method analogous to the preparation of 2-(trifluoromethyl)-1H-benzo[d]imidazole (2i) reported in the literature . Key characterization techniques include ¹H/¹³C-NMR, IR, and mass spectrometry (MS), which confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in ¹³C-NMR) and ester carbonyl (C=O stretch at ~1700 cm⁻¹ in IR) .
Properties
IUPAC Name |
methyl 2-[2-[2-(trifluoromethyl)benzimidazol-1-yl]propanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3/c1-11(16(26)23-13-8-4-3-7-12(13)17(27)28-2)25-15-10-6-5-9-14(15)24-18(25)19(20,21)22/h3-11H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDSSGLQGVSPHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)OC)N2C3=CC=CC=C3N=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylate typically involves multi-step organic synthesis. The initial step often includes the formation of the benzimidazole core through the reaction of o-phenylenediamine with trifluoroacetic acid, followed by subsequent acylation to introduce the trifluoromethyl group. The carboxylate ester functionality is introduced through esterification reactions using methanol and appropriate carboxylic acids under catalytic conditions.
Industrial Production Methods: : In industrial settings, the production of this compound may utilize flow chemistry techniques to enhance reaction efficiency and yield. The synthesis is scaled up through continuous flow reactors, allowing for precise control of reaction parameters and reducing reaction times. The use of automated systems and real-time monitoring ensures consistency and quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions: : Methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: : It can be oxidized under specific conditions to form corresponding oxides.
Reduction: : The compound can be reduced to generate different benzimidazole derivatives.
Substitution: : It can participate in nucleophilic substitution reactions, allowing modification of its functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Catalysts for Substitution: : Palladium on carbon, sodium methoxide.
Major Products Formed
Oxidation: : Trifluoromethyl-substituted benzimidazole oxides.
Reduction: : Reduced benzimidazole derivatives.
Substitution: : Modified benzimidazole esters with varied functional groups.
Scientific Research Applications
This compound has significant applications in various fields:
Chemistry: : Used as a precursor for synthesizing complex organic molecules.
Biology: : Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: : Explored for its pharmaceutical properties, including antimicrobial and anticancer activity.
Industry: : Employed in the development of advanced materials and coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, including enzymes and receptors. Its mechanism of action often involves binding to active sites or modifying enzymatic activity, thereby influencing biochemical pathways. The trifluoromethyl group enhances its binding affinity and stability, making it a potent compound in various applications.
Comparison with Similar Compounds
Comparison with Structural Analogues
Benzimidazoles with Trifluoromethyl Substituents
2-(Trifluoromethyl)-1H-Benzo[d]imidazole (2i)
- Structure: Simplest analogue lacking the propanoyl-amino-benzoate side chain.
- Synthesis : Prepared via reflux of 1,2-phenylenediamine with TFA and HCl .
- Key Data: ¹H-NMR: Aromatic protons at δ 7.2–8.1 ppm; NH proton at δ 12.5 ppm. Melting Point: Not reported, but described as a white solid.
Comparison: The target compound’s trifluoromethyl-benzimidazole core is structurally identical to 2i, but the additional propanoyl-amino-benzoate moiety enhances molecular weight (~430–450 g/mol estimated) and alters solubility (likely lower due to increased hydrophobicity).
1-{3,5-Bis(trifluoromethyl)phenyl}-3-[(1R,2R)-2-[{1-(2-hydroxybenzyl)-1H-1,2,3-triazol-4-yl}methylamino]cyclohexyl]thiourea (20b)
- Structure : Contains dual trifluoromethyl groups and a triazole-thiourea scaffold .
- Key Data :
- ¹H-NMR : Multiplets at δ 1.5–3.5 ppm (cyclohexyl protons); aromatic protons at δ 6.8–7.9 ppm.
- IR : N-H (thiourea) stretch at ~3300 cm⁻¹.
Comparison : Unlike the target compound, 20b incorporates a thiourea linkage and triazole ring, which may confer distinct hydrogen-bonding capabilities and biological activity. The presence of dual -CF₃ groups increases electronegativity but complicates synthesis.
Benzimidazole-Triazole-Thiazole Hybrids
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c)
- Structure : Combines benzimidazole, triazole, and thiazole motifs .
- Key Data :
- Melting Point : 215–217°C.
- ¹H-NMR : Triazole proton at δ 8.1 ppm; thiazole protons at δ 7.3–7.6 ppm.
Both compounds exhibit modular synthesis routes, but 9c’s Cu-catalyzed azide-alkyne cycloaddition (CuAAC) contrasts with the target’s acid-mediated cyclocondensation .
Ester-Containing Analogues
Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates (5)
- Structure : Imidazole core with methyl ester and aryl substituents .
- Key Data: Synthesis: PPA-mediated cyclization at 130–140°C yields mixtures of oxazoloquinolines and imidazole esters. ¹³C-NMR: Ester carbonyl at δ 167 ppm.
Comparison : The imidazole-ester scaffold in compound 5 shares functional group similarity (ester at ~1700 cm⁻¹ in IR) but lacks the benzimidazole backbone. This reduces aromatic conjugation and alters electronic properties.
Patent-Based Analogues
Methyl 1-[[[2,3-Difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methyl... (EP 4 374 877 A2)
- Structure : Complex spirocyclic benzimidazole with multiple fluorinated groups .
- Key Data :
- LCMS : m/z 428 [M+H]⁺.
- HPLC : Retention time 0.61 min (high hydrophobicity).
Comparison: The patent compound’s fluorinated aryl groups and spirocyclic architecture enhance metabolic stability compared to the target compound. Both utilize ester linkages, but the patent compound’s multi-step synthesis (e.g., Mitsunobu reaction, CuAAC) contrasts with the target’s simpler acid-catalyzed route.
Biological Activity
Methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylate, with the CAS number 383148-72-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula: C18H14F3N3O3
- Molecular Weight: 377.32 g/mol
- Structure: The compound features a benzimidazole moiety substituted with a trifluoromethyl group, which is known to enhance biological activity and lipophilicity.
The biological activity of this compound is largely attributed to its interaction with various molecular targets. The benzimidazole core is known for its pharmacological versatility, often acting as an inhibitor of key enzymes or receptors involved in disease processes.
Potential Targets:
- Enzyme Inhibition: Benzimidazole derivatives have been reported to inhibit various enzymes, including those involved in cancer progression and inflammation.
- Receptor Modulation: There is evidence suggesting that compounds with similar structures may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways that regulate cell proliferation and apoptosis.
Anticancer Properties
Several studies have indicated that this compound exhibits significant anticancer activity. Research has shown that it can induce apoptosis in cancer cell lines through the following mechanisms:
- Cell Cycle Arrest: The compound may cause G2/M phase arrest in cancer cells, preventing them from dividing.
- Apoptosis Induction: Activation of caspases and modulation of Bcl-2 family proteins have been observed, leading to programmed cell death.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | 5.4 | Apoptosis via caspase activation | |
| MCF-7 | 8.9 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Preliminary studies indicate effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of this compound on human lung cancer cells (A549). Results demonstrated a dose-dependent decrease in cell viability, with an IC50 value of approximately 6 µM after 48 hours of treatment. Flow cytometry analysis confirmed significant apoptosis induction.
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial properties against multidrug-resistant strains of bacteria. The compound exhibited notable antibacterial activity with an MIC comparable to conventional antibiotics, suggesting its potential as a lead compound for further development in antimicrobial therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
